molecular formula C8H17NO B3054345 N-Heptylformamide CAS No. 59734-16-6

N-Heptylformamide

Cat. No.: B3054345
CAS No.: 59734-16-6
M. Wt: 143.23 g/mol
InChI Key: YAUHDTOEJHVKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptylformamide (CAS: Not explicitly listed; molecular formula: C₈H₁₇NO) is a formamide derivative characterized by a linear heptyl chain attached to the nitrogen atom of the formamide group. It is a potent inhibitor of alcohol dehydrogenase (ADH) isoforms, particularly ADH4 and ADHσ/β1, with applications in studying alcohol metabolism and enzymatic pathways . Its mechanism involves uncompetitive inhibition by binding to the catalytic zinc and hydrophobic pockets of ADH4, thereby blocking substrate oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptylformamide can be synthesized through several methods. One common approach involves the reaction of heptylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically occurs at moderate temperatures and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where heptylamine and formic acid are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Heptylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

General Applications of Formamides

Formamides can be produced through the reductive amidation of CO2, utilizing catalysts and hydrosilanes as reducing agents . This method is applicable to a variety of amines, including aromatic, alicyclic, and aliphatic amines, to yield formylated products .

Catalysis: N-heterocyclic carbenes (NHCs) can act as catalysts in formylation reactions of amines with CO2 and hydrosilanes, producing high yields of formylated products . For example, 1,3,2-diazaphospholene (NHP-H) is an N-heterocyclic base containing a phosphorus atom that can catalyze the formylation of amines with CO2 and Ph2SiH2 with 72–99% yields .

Solvents: Formamide derivatives like N,N-dimethylformamide (DMF) can be used as solvents in chemical reactions . DMF can help in achieving high yields of formylated products due to its polarity and solubility towards CO2 .

Bioactive Compounds: Formamides may serve as precursors or intermediates in synthesizing bioactive compounds . Bioactive compounds from natural sources have significant scientific importance and show extensive application prospects in exploring various medicinal applications .

Phenolic-Enabled Nanotechnology: Formamides might be used in the synthesis of phenolic compounds, which have applications in biosensing, bioimaging, and disease treatment .

Other potential applications:

  • Pharmaceuticals
  • Agrochemicals
  • Material science

Mechanism of Action

The mechanism of action of N-Heptylformamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to protein kinase C (PKC) and inhibit its activity by preventing the phosphorylation of proteins. This inhibition can lead to various biological effects, including the modulation of cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Formamide Compounds

Formamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-heptylformamide with structurally related compounds, focusing on enzyme specificity , inhibitory potency , and structural determinants .

Structural Variations and Enzyme Specificity

Compound Name Structure Target ADH Isoform(s) Key Structural Features Inhibitory Activity (Ki or IC₅₀) Reference
This compound Linear C₇ alkyl chain ADH4, ADHσ/β1 Linear hydrophobic chain Ki ~0.33–0.74 µM (ADHσ/β1)
N-1-Methylheptylformamide Branched C₇ alkyl (2° amine) ADHγ2 Branched chain (enhanced steric fit) Selective for ADHγ2
N-Benzylformamide Aromatic benzyl group ADHβ1 Aromatic ring (π-π interactions) Selective for ADHβ1
N-Cyclopentyl-N-cyclobutylformamide Cyclic alkyl groups ADHα Bicyclic structure (rigid hydrophobic pocket fit) Selective for ADHα
N-Octadecylformamide Long C₁₈ alkyl chain Not specified Extended hydrophobic chain Limited solubility; lower potency
N,N-Dimethylformamide Two methyl groups Not an inhibitor Small, polar substituents Solvent; no inhibition

Key Insights:

  • Chain Length and Branching : Linear chains (e.g., this compound) favor interactions with ADH4/σ/β1, while branched chains (e.g., N-1-methylheptylformamide) target ADHγ2 .
  • Aromatic vs. Aliphatic Groups : N-Benzylformamide’s benzyl group engages in π-π interactions with ADHβ1’s hydrophobic pocket, unlike aliphatic chains .
  • Steric Effects : Bicyclic structures (e.g., N-cyclopentyl-N-cyclobutylformamide) fit into ADHα’s expanded active site due to Phe93→Ala substitution .

Inhibitory Potency and Mechanism

  • This compound : Exhibits uncompetitive inhibition by binding to the ADH4-substrate complex. At 20–100 µM, it reduces 20-HETE oxidation by 70–94% in microvascular cells .
  • N-1-Methylheptylformamide : Higher selectivity for ADHγ2 due to optimal steric complementarity in the enzyme’s substrate pocket .
  • All-trans-retinoic acid (non-formamide comparator): Inhibits ADH4 at 30 µM but with lower specificity compared to this compound .

Structural Basis for Selectivity

  • Hydrophobic Interactions : The heptyl chain in this compound aligns with ADH4’s hydrophobic cleft, while shorter chains (e.g., N-propylformamide) lack sufficient binding .
  • Active Site Flexibility : ADHα’s Phe93→Ala substitution enlarges its active site, accommodating bulkier inhibitors like bicyclic formamides .

Key Studies

  • Crystal Structure Analysis : this compound forms direct interactions with ADHβ1’s catalytic zinc and Thr48, stabilizing the enzyme-inhibitor complex (PDB: 1U3V) .
  • In Vivo Relevance : this compound inhibits 20-HETE oxidation in cerebral microvessels, implicating ADH4 in neurovascular metabolism .
  • Comparative Potency: this compound outperforms ethanol and 4-methylpyrazole in ADH4 inhibition, highlighting its specificity .

Limitations and Unresolved Questions

  • Solubility Issues : Long-chain derivatives (e.g., N-octadecylformamide) face solubility challenges, limiting their utility .
  • ADH Isoform Overlap : Some inhibitors (e.g., N-benzylformamide) show cross-reactivity with multiple ADH isoforms, necessitating further optimization .

Biological Activity

N-Heptylformamide (NHF) is a compound that has garnered interest in various biological studies due to its potential effects on enzyme activity and cellular processes. This article reviews the biological activity of this compound, focusing on its interactions with alcohol dehydrogenase (ADH) enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of heptanoic acid, characterized by the following chemical formula:

  • Molecular Formula : C8_8H17_{17}NO
  • Molecular Weight : 157.23 g/mol

The structure consists of a heptyl group attached to a formamide moiety, which influences its biological interactions.

Inhibition of Alcohol Dehydrogenase

Recent studies indicate that this compound acts as an inhibitor of specific isoforms of alcohol dehydrogenase, particularly ADH4. This enzyme plays a critical role in the metabolism of various substrates, including 20-hydroxyeicosatetraenoic acid (20-HETE). The inhibition of ADH4 by NHF suggests potential implications for managing conditions related to oxidative stress and inflammation.

  • Inhibition Studies : this compound has been shown to inhibit the oxidation of 20-HETE by both mouse and human ADH4, while not affecting ADH3. This selective inhibition may provide insights into targeted therapeutic strategies for diseases involving oxidative stress .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity Findings
Study 1ADH InhibitionNHF inhibited 20-HETE oxidation by ADH4
Study 2Toxicity AssessmentNHF is non-toxic and shows potential as a therapeutic agent
Study 3Molecular DockingStrong binding affinity to ADH enzymes observed

Case Study: Therapeutic Potential in Kidney Disorders

A significant application of this compound is its potential use in treating kidney disorders. Research indicates that compounds inhibiting ADH could mitigate the risk of kidney damage associated with alcohol metabolism. One study highlighted that NHF could prevent hepatotoxicity by modulating the activity of enzymes involved in detoxification pathways.

  • Mechanism : The protective effect is thought to be mediated through the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Clinical Implications

The inhibition of ADH by this compound opens avenues for clinical applications, particularly in conditions where excessive alcohol consumption leads to metabolic disturbances. By selectively targeting ADH4, NHF may help reduce the adverse effects associated with alcohol metabolism.

Research Findings

  • Molecular Docking Studies : Computational models suggest that this compound binds effectively to active sites of ADH enzymes, indicating its potential as a lead compound for drug development aimed at managing alcohol-related disorders .
  • Safety Profile : In vitro studies demonstrate that NHF exhibits low toxicity levels, making it a candidate for further pharmacological evaluation .
  • Future Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including its effects on other metabolic pathways and potential synergistic effects with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Heptylformamide with high reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves formylation of heptylamine using formic acid derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography or recrystallization). Include NMR and IR spectra to confirm structure and purity, as per guidelines for experimental sections in academic journals . For novel synthetic routes, provide comparative yield data and side-product analysis.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Use 1H^1H-NMR to confirm the formamide proton (δ 8.0–8.5 ppm) and the heptyl chain’s methylene/methyl groups. FT-IR should show characteristic C=O stretching (~1670 cm1^{-1}) and N-H bending (~1550 cm1^{-1}). Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion peaks. Reference spectral databases (e.g., SDBS) and prior literature for comparative analysis .

Q. What are the recommended methods for determining this compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Conduct solubility tests using a gravimetric approach: dissolve incremental amounts of this compound in solvents (e.g., water, ethanol, hexane) under controlled temperatures. Measure saturation points via UV-Vis spectroscopy or HPLC. Report Hansen solubility parameters and compare with computational predictions (e.g., COSMO-RS) to explain discrepancies .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via TLC or LC-MS over 7–30 days. Quantify degradation products and calculate half-life using first-order kinetics. Include controls for hydrolytic and oxidative pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across cell lines be systematically resolved?

  • Methodological Answer : Replicate experiments using standardized cell lines (e.g., ATCC-certified) and controls. Perform dose-response curves and statistical tests (ANOVA, t-tests) to assess variability. Investigate confounding factors like solvent cytotoxicity (e.g., DMSO residuals) or cell passage number. Use meta-analysis to compare results with prior studies, highlighting methodological differences .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to predict binding affinities with proteins (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare in silico results with experimental IC50_{50} values and mutagenesis data. Address discrepancies by refining force fields or sampling methods .

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use rodent models to study absorption (oral vs. intravenous administration), distribution (tissue homogenate analysis via LC-MS/MS), metabolism (CYP450 inhibition assays), and excretion (urine/fecal collection). Apply compartmental modeling (e.g., non-linear mixed-effects) to derive pharmacokinetic parameters (t1/2_{1/2}, AUC). Adhere to NIH guidelines for preclinical reporting .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data of this compound?

  • Methodological Answer : Use probit or logit regression to calculate LD50_{50} values. For sublethal effects, apply mixed-effects models to account for inter-individual variability. Report confidence intervals and power analysis to justify sample sizes. Cross-validate with benchmark compounds (e.g., positive controls) to contextualize toxicity thresholds .

Q. Data Presentation and Reproducibility

  • Tables : Include comparative data (e.g., yields, spectral peaks, IC50_{50} values) with standard deviations and n-values.
  • Contradiction Analysis : Use funnel plots or sensitivity analysis to detect bias in heterogeneous datasets .
  • Ethical Compliance : For in vivo studies, detail IACUC protocols and randomization methods to meet NIH standards .

Properties

IUPAC Name

N-heptylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-9-8-10/h8H,2-7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUHDTOEJHVKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324227
Record name N-HEPTYLFORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-16-6
Record name n-Heptylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-heptyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-HEPTYLFORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEPTYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E80SN819M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.